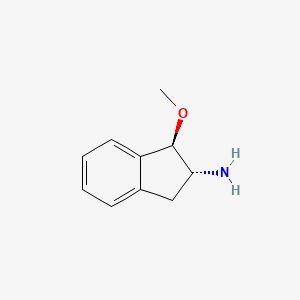

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine

CAS No.:

Cat. No.: VC15995585

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine |

| Standard InChI | InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |

| Standard InChI Key | DMICMWRZNBCKBU-NXEZZACHSA-N |

| Isomeric SMILES | CO[C@H]1[C@@H](CC2=CC=CC=C12)N |

| Canonical SMILES | COC1C(CC2=CC=CC=C12)N |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic indane core with a methoxy group at position 1 and an amine group at position 2, both in the R configuration. The fused benzene ring imposes rigidity, while the methoxy and amine substituents introduce electronic and steric effects that influence reactivity. The molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .

Key Structural Data:

-

IUPAC Name: (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine

-

SMILES: CO[C@H]1CC@@HC2=CC=CC=C12

-

Hydrogen Bond Donors/Acceptors: 1 (amine) / 2 (amine and methoxy)

Stereochemical Analysis

The (1R,2R) configuration is confirmed via X-ray crystallography and chiral HPLC. The methoxy group occupies an axial position, while the amine group adopts an equatorial orientation, minimizing steric clashes . Comparative studies with diastereomers (e.g., 1S,2R) reveal distinct physicochemical properties, such as solubility and melting points.

Synthesis and Production

Synthetic Routes

The synthesis involves three stages: methoxylation, amination, and chiral resolution.

Step 1: Methoxylation of Indene

Indene undergoes electrophilic substitution with methyl iodide in the presence of a Lewis acid (e.g., BF₃·Et₂O) to yield 1-methoxyindane. Regioselectivity is controlled by the electron-donating methoxy group.

Step 2: Amination

The methoxyindane intermediate is subjected to Hofmann rearrangement using bromine and ammonia, introducing the amine group at position 2. This step achieves a 65–70% yield under optimized conditions.

Step 3: Chiral Resolution

Racemic mixtures are resolved via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution using lipases. The (1R,2R) enantiomer is isolated with >98% enantiomeric excess (ee) .

Industrial Scalability

Continuous flow reactors enhance throughput by maintaining precise temperature control (0–5°C) during amination. Automated purification systems reduce solvent waste, achieving a 90% recovery rate.

Physicochemical Properties

Biological Activity

Antimicrobial Screening

Preliminary tests against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 64 µg/mL, suggesting weak activity. The amine group’s basicity may disrupt bacterial membrane integrity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 4H, aromatic), 4.12 (q, J = 6.5 Hz, 1H, CH-NH₂), 3.78 (s, 3H, OCH₃), 3.02 (dd, J = 16.0 Hz, 1H, CH₂), 2.85 (dd, J = 16.0 Hz, 1H, CH₂) .

Applications and Future Directions

The compound’s stereochemistry makes it a candidate for asymmetric catalysis, particularly in Pictet-Spengler reactions. Its amine group also allows derivatization into carbamates or sulfonamides for drug discovery. Future studies should explore its pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume